molecular formula C12H4Br6O B145991 2,2',4,4',5,5'-Hexabromodiphenyl ether CAS No. 68631-49-2

2,2',4,4',5,5'-Hexabromodiphenyl ether

Cat. No.: B145991
CAS No.: 68631-49-2
M. Wt: 643.6 g/mol
InChI Key: RZXIRSKYBISPGF-UHFFFAOYSA-N
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Description

2,2',4,4',5,5'-Hexabromodiphenyl ether, also known as BDE-153 , is a congener of Polybrominated Diphenyl Ethers (PBDEs) that serves as a critical reference standard in environmental and toxicological studies. This compound is a member of the bromodiphenyl ethers, a class of organic structures characterized by two benzene rings linked by an ether bond and substituted with bromine atoms . It has a molecular formula of C12H4Br6O and an average molecular weight of 643.584 g/mol . With a high enthalpy of vaporization (107.6 kJ/mol at 418 K) and a melting point of 157.6 °C , its physical properties are of significant interest for predicting environmental transport and fate. Researchers utilize this compound as a standard in analytical methods, including gas chromatography (GC) and liquid chromatography (LC)-MS/MS, to quantify PBDE levels in various biological and environmental samples . Its primary research value lies in investigating the bioaccumulation, environmental persistence, and potential toxicological mechanisms of brominated flame retardants. Studies on BDE-153 are fundamental for assessing human and wildlife exposure, understanding its distribution in the environment, and informing regulatory decisions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIRSKYBISPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4030047
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68631-49-2
Record name BDE 153
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68631-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabrominated diphenyl ether 153
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Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
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Record name 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.6 °C
Record name 2,2',4,4',5,5'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Direct Bromination Using Elemental Bromine

In this method, diphenyl ether is treated with excess bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, with bromine atoms occupying para and ortho positions relative to the ether oxygen. Achieving the 2,2',4,4',5,5' configuration necessitates strict temperature control (40–60°C) and prolonged reaction times (48–72 hours).

Key Parameters:

ParameterOptimal RangeImpact on Yield
Bromine Equivalents6.0–6.5 mol/molPrevents over-bromination
Catalyst Loading5–10 wt% FeBr₃Accelerates substitution
Reaction Temperature50°C ± 5°CMinimizes side products

Post-reaction purification involves sequential washing with sodium thiosulfate (to quench excess bromine) and recrystallization from toluene/ethanol mixtures. Yields typically range from 45% to 60%.

Reductive Debromination of Higher Brominated Congeners

Source demonstrates that reductive debromination of decabromodiphenyl ether (BDE-209) using sodium borohydride (NaBH₄) generates lower-brominated derivatives, including hexaBDEs. While this method primarily yields BDE-207 and BDE-208 (nonaBDEs), adjustments to reaction conditions can favor BDE-153 formation.

Controlled Debromination Protocol

  • Substrate : BDE-209 (purity >98%)

  • Reducing Agent : NaBH₄ (2.5 equivalents)

  • Solvent : Tetrahydrofuran (THF)/water (9:1 v/v)

  • Reaction Time : 6 hours at 70°C

Chromatographic separation (silica gel, hexane/dichloromethane gradient) isolates BDE-153 from debromination byproducts. Gas chromatography/mass spectrometry (GC/MS) confirms identity, with characteristic ions at m/z 644 ([M]⁺) and 564 ([M-Br]⁺).

Ullmann Coupling of Brominated Precursors

A less common but regioselective approach involves Ullmann coupling of 2,4,5-tribromophenol with 2,4,5-tribromophenyl bromide. This method ensures precise bromine placement but suffers from low yields (25–35%) due to competing ether cleavage.

Reaction Scheme:
2,4,5-Br3C6H2OH+2,4,5-Br3C6H2BrCu, DMFBDE-153+HBr2,4,5\text{-Br}_3\text{C}_6\text{H}_2\text{OH} + 2,4,5\text{-Br}_3\text{C}_6\text{H}_2\text{Br} \xrightarrow{\text{Cu, DMF}} \text{BDE-153} + \text{HBr}

Industrial-Scale Production and Challenges

Patent CN102041582A describes hexaBDE incorporation into polyethylene naphthalate (PEN) fibers, indirectly confirming industrial synthesis routes. While specifics are proprietary, batch processes likely involve:

  • Bromination in Continuous Reactors : Enhanced heat transfer minimizes localized over-bromination.

  • In Situ Purification : Molecular distillation removes lower-brominated impurities.

Analytical Challenges :

  • Co-elution with BDE-154 (2,2',4,4',5,6'-hexaBDE) during GC analysis necessitates high-resolution columns (DB-5HT, 15 m × 0.25 mm).

  • NMR characterization (¹H, ¹³C) is hindered by symmetry-induced signal overlap, requiring 2D techniques like COSY and HSQC.

Environmental and Metabolic Considerations

Though beyond synthesis scope, source notes that BDE-153’s metabolic stability in rats (31% retention at 72 hours) underscores its environmental persistence. This property correlates with its resistance to debromination under physiological conditions, a trait influenced by the 2,2',4,4',5,5' substitution pattern.

Chemical Reactions Analysis

Photodegradation Reactions

BDE-153 undergoes photolysis under UV irradiation, primarily through debromination and structural rearrangement . Key findings include:

Experimental Conditions and Products

SolventWavelength (nm)Major ProductsByproducts
Acetonitrile302BDE-99, BDE-101, BDE-118 (penta-BDEs)Brominated dibenzofurans, tetrabrominated 2-hydroxybiphenyls
Distilled Water302BDE-47, BDE-66, BDE-77 (tetra-BDEs)None detected
Seawater302Similar to water but with faster debrominationTrace hydroxylated biphenyl derivatives
  • Mechanism : UV light induces homolytic cleavage of C–Br bonds, leading to sequential bromine loss. In acetonitrile, radical recombination forms brominated dibenzofurans .

  • Half-Life : Photodegradation occurs rapidly in aqueous environments (<1 hour in seawater) .

Thermal Decomposition

At elevated temperatures (e.g., during waste incineration), BDE-153 decomposes via:

  • Oxidative breakdown : Forms brominated dioxins and furans (PBDD/Fs) .

  • Debromination : Generates lower brominated congeners like BDE-47 and BDE-99 .

Thermal Stability Metrics

PropertyValueSource
Melting Point183°C
Boiling PointDecomposes before 300°C

Biotic Transformations

Microbial degradation in anaerobic environments leads to reductive debromination :

Observed Pathways in Sediments

MicroorganismPrimary ProductsSecondary Products
Dehalococcoides spp.BDE-99, BDE-153BDE-47, BDE-28
SulfurospirillumBDE-101Non-detectable
  • Rate : Slower than photodegradation (half-life: months to years) .

Hydroxylation and Oxidative Pathways

In mammalian systems, cytochrome P450 enzymes mediate hydroxylation:

Metabolites Identified in Rodent Studies

MetaboliteStructureToxicity Profile
6-OH-BDE-153Para-hydroxylated BDE-153Endocrine disruption
4'-OH-BDE-153Ortho-hydroxylated BDE-153Neurotoxic potential
  • Bioaccumulation : Hydroxylated metabolites exhibit higher binding affinity to transthyretin (TTR), disrupting thyroid hormone transport .

Environmental Persistence and Reactivity Comparison

ParameterBDE-153BDE-47 (Tetra-BDE)BDE-209 (Deca-BDE)
Log Kow7.906.8110.00
Atmospheric Half-Life2–5 days1–3 days>1 year
Dominant DegradationPhotolysisPhotolysisThermal decomposition

Key Research Findings

  • BDE-153’s photodegradation in seawater produces BDE-47 , a congener linked to neurodevelopmental toxicity .

  • Hydroxylated metabolites exhibit 10–100× higher endocrine-disrupting activity than parent BDE-153 .

  • Thermal decomposition contributes to PBDD/F emissions , which are carcinogenic at low concentrations .

Scientific Research Applications

Toxicological Assessments

The toxicological profile of BDE-153 has been extensively studied to evaluate its health effects. Research indicates that BDE-153 is poorly metabolized and retained in tissues following exposure. A study on male rats showed approximately 70% absorption after gavage administration, with minimal excretion observed .

Health Risk Assessments

The U.S. Environmental Protection Agency (EPA) has conducted health hazard assessments for BDE-153, identifying it as a potential endocrine disruptor with implications for human health. The Integrated Risk Information System (IRIS) provides reference doses (RfD) for chronic exposure, although specific values for BDE-153 were not derived due to limited data availability .

Environmental Impact Studies

BDE-153's persistence and bioaccumulation in the environment have raised concerns about its ecological impact. Studies have demonstrated that PBDEs, including BDE-153, can accumulate in the fatty tissues of wildlife and humans. A significant case study highlighted the presence of BDE-153 in breast adipose tissue samples from women undergoing surgery, indicating widespread exposure and accumulation .

Biomonitoring Efforts

Biomonitoring studies have been crucial in assessing human exposure levels to BDE-153. These studies reveal significant variability in PBDE concentrations across populations, influenced by factors such as dietary habits and geographical location . For instance, a case-control study within the California Teachers Study found no direct association between serum levels of BDE-153 and breast cancer risk; however, the findings underscore the need for ongoing monitoring due to the compound's persistent nature .

Case Studies

Several case studies illustrate the applications of BDE-153 in research:

  • Breast Cancer Case-Control Study : Investigated the relationship between serum PBDE levels and breast cancer risk among women. The study concluded that while no significant association was found for BDE-153 specifically, it highlighted the need for further research into long-term health effects of PBDE exposure .
  • Toxicokinetics Research : Explored the absorption and retention of BDE-153 in animal models, providing insights into its metabolic pathways and potential health risks associated with chronic exposure .

Mechanism of Action

The mechanism by which 2,2’,4,4’,5,5’-Hexabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to hormone receptors, disrupting endocrine functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

Structural and Physicochemical Properties

PBDE congeners vary in bromination patterns, influencing their environmental behavior and toxicity. Key comparators include:

  • BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): Tetra-BDE with lower molecular weight (485.7 g/mol) and log Kow ~6.8 .
  • BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): Penta-BDE with higher lipophilicity (log Kow ~7.2) and molecular weight (564.7 g/mol) .
  • BDE-100 (2,2',4,4',6-Pentabromodiphenyl ether): Structural isomer of BDE-99 with similar bromination but distinct meta-substitution .
  • BDE-153 : Hexa-BDE (643.7 g/mol, log Kow ~7.5) with full bromination at para/meta positions, enhancing stability .

Key Differences :

  • Bioaccumulation : BDE-153 exhibits higher bioaccumulation factors (BAFs) in marine mammals (e.g., ~1000 ng/g lipid) compared to BDE-47 (~35 ng/g lipid in humans) due to its resistance to metabolic breakdown .
  • Placental Transfer : BDE-153 has lower placental transfer efficiency (0.29–0.54) than BDE-47 (0.60–1.51), likely due to its larger molecular size and stronger protein binding .
Toxicokinetics and Metabolism
  • Hepatic Transport : BDE-153 has the lowest affinity for human hepatic OATP1B1 transporters (Km = 1.91 μM) compared to BDE-47 (Km = 0.31 μM) and BDE-99 (Km = 0.91 μM), suggesting slower hepatic uptake and prolonged circulation .
  • Half-Life : In rodents, BDE-153 has a longer half-life (~44 days) than BDE-47 (~5 days) and BDE-99 (~15 days) due to reduced metabolism of highly brominated congeners .
  • Interactive Effects : Co-exposure with BDE-47 or BDE-99 in rodents increases BDE-153 accumulation in adipose tissue, indicating synergistic interactions .
Health Effects
  • Endocrine Disruption :
    • BDE-153 : Induces insulin resistance in mice via upregulation of leptin and PPARγ and suppression of adiponectin, leading to pancreatic β-cell hyperplasia .
    • BDE-47 : Promotes oxidative stress and inflammation in liver and brain tissues, with elevated IL-6 and TNF-α levels .
    • BDE-99 : Linked to developmental neurotoxicity and impaired learning in animal models .
  • Human Health Risks :
    • BDE-153 is associated with hypertension in adults (NHANES data) and altered glucose metabolism, while BDE-47 correlates more strongly with thyroid dysfunction .
Environmental and Human Exposure Trends
  • Environmental Prevalence : BDE-153 constitutes ~20% of total PBDEs in marine mammals, whereas BDE-47 dominates in freshwater ecosystems and human samples .
  • Temporal Trends : BDE-153 levels in Californian women’s serum (2011–2015) averaged 0.015 ng/mL, lower than BDE-47 (0.032 ng/mL) but with slower decline rates due to persistence .
  • Geographic Variation: North American populations exhibit 10–100× higher BDE-153 body burdens than Europeans, reflecting historical use patterns .

Biological Activity

2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as a flame retardant in various consumer products. Its chemical formula is C₁₂H₄Br₆O, with a molecular weight of 643.58 g/mol. The compound has raised significant environmental and health concerns due to its persistence and potential biological effects.

Chemical Structure and Properties

  • Chemical Formula: C₁₂H₄Br₆O
  • Molecular Weight: 643.58 g/mol
  • CAS Registry Number: 68631-49-2
  • IUPAC Name: this compound

BDE-153 has been shown to interfere with various biological processes:

  • Neurotoxicity: Research indicates that BDE-153 affects neuronal cultures by altering protein kinase C (PKC) translocation. This disruption can lead to neurodevelopmental issues and cognitive impairments.
  • Endocrine Disruption: Studies suggest that BDE-153 may influence insulin secretion and adipokine expression, potentially contributing to metabolic disorders such as obesity and diabetes .
  • Reproductive Toxicity: BDE-153 has been implicated in reproductive toxicity through its effects on hormone signaling pathways.

Case Studies

  • Neurotoxic Effects in Rodent Models:
    • A study demonstrated that exposure to BDE-153 resulted in increased binding of radiolabeled phorbol esters in rat neuronal cultures, indicating enhanced PKC activity at low concentrations (10 pM) . This suggests a potential mechanism for neurotoxic effects observed with PBDE exposure.
  • Metabolic Disruption:
    • In vitro studies have shown that BDE-153 can disrupt normal insulin secretion patterns in pancreatic cells, leading to abnormal glucose metabolism . This could have implications for understanding the link between PBDE exposure and the rising incidence of metabolic diseases.

Toxicological Profile

The toxicological profile of BDE-153 is characterized by:

  • Persistence in the Environment: BDE-153 is resistant to degradation, leading to bioaccumulation in wildlife and humans.
  • Toxicity Levels: The compound exhibits higher toxicity compared to lower brominated congeners due to its structural characteristics that enhance its ability to disrupt biological processes.

Research Findings Summary Table

Study FocusKey FindingsReference
NeurotoxicityIncreased PKC translocation in neuronal cultures at low doses
Metabolic EffectsInterference with insulin secretion and adipokine expression
Reproductive ToxicityAltered hormone signaling pathways affecting fertility

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying BDE-153 in environmental and biological matrices?

  • Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) using isotope dilution (e.g., [¹³C]-labeled BDE-153) is widely employed for quantification. Calibration standards (e.g., 100 µg/mL in isooctane) ensure accuracy, and matrix-matched controls address lipid interference in biological samples .
  • Key Considerations : Optimize column selection (e.g., DB-5MS) to resolve co-eluting congeners like BDE-154 and BDE-152. Quality assurance requires adherence to EPA Method 1600 series protocols .

Q. How is human exposure to BDE-153 assessed in epidemiological studies?

  • Methodology : Serum lipid-adjusted concentrations are measured via GC-MS, with geometric mean levels reported (e.g., 5.7 ng/g lipid in U.S. populations). Stratified regression analyses account for age, sex, and ethnicity, as exposure varies demographically (e.g., higher levels in Mexican Americans) .
  • Limitations : Back-extrapolation models using pharmacokinetic data (e.g., Super Learner algorithms) may estimate prenatal exposure from postnatal serum levels .

Q. What regulatory frameworks govern BDE-153 research and usage?

  • Regulatory Context : BDE-153 is listed under the Stockholm Convention (Annex A) as a persistent organic pollutant (POP) due to its bioaccumulation and toxicity. The U.S. EPA IRIS program established a reference dose (RfD) of 1 × 10⁻⁴ mg/kg/day for oral exposure .

Advanced Research Questions

Q. What experimental designs address contradictions in BDE-153 toxicity data across in vitro and in vivo models?

  • Conflict Resolution : Discrepancies in thyroid disruption mechanisms (e.g., receptor antagonism vs. transport inhibition) require cross-model validation. For example:

  • Use transgenic rodent models to isolate thyroid receptor (TRβ) interactions.
  • Pair in vitro assays (e.g., GH3 cell proliferation) with metabolomic profiling of serum samples .
    • Case Study : Epidemiological studies show weak associations with thyroid cancer (OR = 1.2–1.5), whereas rodent models indicate stronger effects, suggesting species-specific metabolic pathways .

Q. How do photodegradation pathways of BDE-153 vary across environmental matrices?

  • Mechanistic Insights : In hexane, sunlight induces sequential debromination to form penta- and tetra-BDEs via C-Br bond cleavage. In aqueous matrices, hydroxyl radicals (•OH) drive oxidation, producing brominated dibenzofurans (PBDFs) .
  • Experimental Design : Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates, validated by LC-MS/MS identification of photoproducts .

Q. What computational models predict the environmental fate of BDE-153?

  • Modeling Approach : Fugacity-based models (e.g., TaPL3) incorporate log KOW (6.9–7.5) and half-lives in air (t₁/₂ = 15–30 days) to simulate partitioning into sediments and biota. Sensitivity analyses reveal temperature-dependent biodegradation as a key uncertainty .
  • Validation : Compare predicted vs. measured concentrations in longitudinal lake sediment cores to refine degradation rate constants .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for BDE-153 in aquatic ecosystems?

  • Resolution Strategies :

  • Standardize lipid normalization methods across species (e.g., lipid% in fish vs. invertebrates).
  • Account for trophic magnification differences: BDE-153 BAFs range from 10⁴ (zooplankton) to 10⁶ (piscivorous fish) due to metabolic capacity variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2',4,4',5,5'-Hexabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',4,4',5,5'-Hexabromodiphenyl ether

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